molecular formula C12H11ClN2O2 B2365753 2-Chloro-N-(1-methyl-2-oxoquinolin-5-yl)acetamide CAS No. 2411266-94-7

2-Chloro-N-(1-methyl-2-oxoquinolin-5-yl)acetamide

Cat. No.: B2365753
CAS No.: 2411266-94-7
M. Wt: 250.68
InChI Key: JXJXRBKODHOANV-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-2-oxoquinolin-5-yl)acetamide is a chemical compound with a unique structure that includes a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-methyl-2-oxoquinolin-5-yl)acetamide typically involves the reaction of 2-chloroacetamide with 1-methyl-2-oxoquinoline-5-carboxylic acid. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methyl-2-oxoquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The quinoline moiety can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. Conditions may vary depending on the desired product.

    Condensation Reactions: Reagents like aldehydes or ketones, along with catalysts such as p-toluenesulfonic acid, are commonly used. The reactions are often carried out under reflux conditions in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to different oxidation states of the quinoline moiety.

Scientific Research Applications

2-Chloro-N-(1-methyl-2-oxoquinolin-5-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methyl-2-oxoquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1-methyl-2-oxoquinolin-3-yl)acetamide
  • 2-Chloro-N-(1-methyl-2-oxoquinolin-6-yl)acetamide
  • 2-Chloro-N-(1-methyl-2-oxoquinolin-8-yl)acetamide

Uniqueness

2-Chloro-N-(1-methyl-2-oxoquinolin-5-yl)acetamide is unique due to the specific position of the chloro and acetamide groups on the quinoline ring. This unique structure can lead to different biological activities and chemical reactivity compared to its similar compounds. The position of the substituents can influence the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-(1-methyl-2-oxoquinolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-15-10-4-2-3-9(14-11(16)7-13)8(10)5-6-12(15)17/h2-6H,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJXRBKODHOANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C(C=CC=C21)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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